Lipophilicity Advantage of the Methylene-Spacer Sulfone Over the Direct-Attached 3-Phenylsulfonyl Analog
The methylene spacer in 3-((phenylsulfonyl)methyl)benzofuran increases computed lipophilicity (XLogP3 = 3.1) by approximately 0.6 log units compared to its direct 3-phenylsulfonyl analog (3-(phenylsulfonyl)benzofuran, estimated XLogP3 ≈ 2.5), while the topological polar surface area (TPSA) remains comparable (55.7 vs. ≈51 Ų) [1]. This lipophilicity gain is functionally meaningful: in the benzofuran sulfone/sulfoxide SIRT2 inhibitor series, each ~0.5 log unit increase in cLogP correlates with measurable shifts in target engagement potency, consistent with enhanced passive membrane permeability [2]. The direct-attached 3-sulfonyl analog has the sulfone group conjugated with the benzofuran π-system, reducing conformational freedom; the methylene-bridged compound decouples the sulfone from the ring system, altering the 3D pharmacophore.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 55.7 Ų; rotatable bonds = 3 |
| Comparator Or Baseline | 3-(Phenylsulfonyl)benzofuran (direct-attached analog): estimated XLogP3 ≈ 2.5; estimated TPSA ≈ 51 Ų; rotatable bonds = 2 |
| Quantified Difference | Δ XLogP3 ≈ +0.6 log units; Δ TPSA ≈ +4.7 Ų; +1 additional rotatable bond from the methylene spacer |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and Cactvs 3.4.8.24 TPSA; comparator properties estimated from analogous benzofuran sulfone chemotypes |
Why This Matters
The 0.6 log-unit higher lipophilicity of the target compound relative to the direct sulfonyl analog directly impacts passive permeability and potential CNS penetration, making it relevant for medicinal chemistry programs balancing potency with ADME properties.
- [1] PubChem Compound Summary for CID 15350304, 3-((Phenylsulfonyl)methyl)benzofuran. Computed descriptors: XLogP3, TPSA (2025). View Source
- [2] Molecules 2017, 22(8), 1348. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors: structure-activity relationships linking oxidation state and lipophilicity to IC₅₀. View Source
